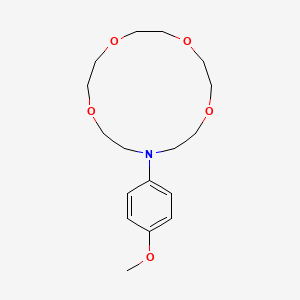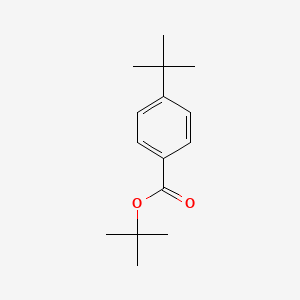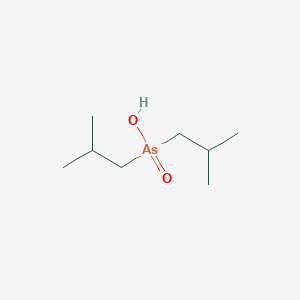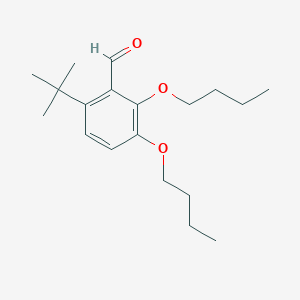![molecular formula C12H10N2O2 B14349930 9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde CAS No. 92883-80-2](/img/structure/B14349930.png)
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde is a heterocyclic compound that contains a fused pyrroloquinazoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the preparation might start with the formation of a pyrrole derivative, followed by cyclization with a quinazoline precursor under acidic or basic conditions to form the fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction of the carbonyl groups yields alcohols.
Wissenschaftliche Forschungsanwendungen
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
- 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carbohydrazide
Uniqueness
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its fused ring system and functional groups make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
92883-80-2 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-5-6-14-11(8)13-10-4-2-1-3-9(10)12(14)16/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
DEPOHBYNDHQAGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)



![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)



